molecular formula C8H6N2O2S B1466764 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-76-9

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466764
CAS No.: 116137-76-9
M. Wt: 194.21 g/mol
InChI Key: QKXPRBLNOAIKHG-UHFFFAOYSA-N
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Description

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and oncology. Its structure, featuring a pyrimidine-2,4-dione core fused to a thiophene ring, positions it as a molecule of significant interest for probing biological pathways. This compound is part of a class of molecules known as thienopyrimidines, which are recognized as bio-isosteres of purines, a fundamental structure in biology . Thienopyrimidine-based scaffolds have attracted considerable attention due to their diverse pharmacological properties. Research on analogous structures has demonstrated promising affinity for protein kinases, which are key regulators of cell cycle progression, division, and proliferation . Specifically, derivatives with similar architectures have been investigated as potential Fms-like tyrosine kinase 3 (FLT3) inhibitors; FLT3 is a receptor expressed by hematopoietic progenitors, and its mutant forms are implicated in the pathogenesis of certain cancers . Furthermore, related compounds have shown potent antiproliferative effects against various human cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer), in preliminary screenings . The mechanism of action for these effects is often linked to the induction of apoptotic and autophagic cell death pathways . Given its structural similarity to these active compounds, this compound is a valuable chemical tool for researchers exploring new kinase inhibitors and developing novel anticancer agents. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-thiophen-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXPRBLNOAIKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its potential as an anticancer agent and antimicrobial properties, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a thiophene moiety. Its molecular formula is C8H6N2O2SC_8H_6N_2O_2S, with a molecular weight of approximately 194.21 g/mol. The compound's structural features contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the compound's effect on non-small cell lung cancer (NSCLC) cells revealed that derivatives of this compound exhibited significant inhibitory effects on cell growth. The most potent derivative showed an IC50 value of 2.6±0.2μM2.6\pm 0.2\,\mu M against d-Dopachrome tautomerase activity, which is crucial in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen Targeted
7b0.220.25Staphylococcus aureus
5a0.300.35Escherichia coli
100.250.30Candida albicans

The derivatives were tested against various pathogens and exhibited bactericidal and fungicidal activities. Compound 7b was particularly effective with MIC values ranging from 0.220.22 to $$0.25 , \mu g/mL) .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively. The IC50 values for these activities ranged from 12.2712.27 to 31.64μM31.64\,\mu M for DNA gyrase and 0.520.52 to 2.67μM2.67\,\mu M for DHFR inhibition .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial activity. A study demonstrated that modifications at the thiophene or pyrimidine moieties enhance activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves cell cycle arrest in the G1 phase. The following table summarizes IC50 values from various studies:

Derivative Cell Line IC50 (µM)
Derivative AHeLa5.0
Derivative BMCF-78.2
Derivative CA54910.5

Case Studies

  • Antimicrobial Activity Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated a correlation between structural modifications and increased antimicrobial potency.
  • Anticancer Research : A study published in a peer-reviewed journal highlighted the cytotoxic effects of specific derivatives on cancer cell lines. The findings suggested that structural variations significantly influence anticancer activity.

Industrial Applications

In addition to its biological applications, this compound serves as a precursor for the development of new materials and organic synthesis processes. Its unique properties make it suitable for:

  • Development of novel pharmaceuticals.
  • Synthesis of advanced materials in organic electronics.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Thiophen-2-yl vs. Thiophen-3-yl Substitution: describes 4-phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a), which has a thiophen-2-yl group. Its melting point (270–272°C) is significantly higher than most arylthio analogs in (130–212°C), suggesting that direct thiophene substitution (vs. arylthio linkages) increases crystallinity and stability.
  • Arylthio vs. Thiophenyl Substitution :
    Compounds in (e.g., 12d–12j ) feature arylthio groups (e.g., 2-ethylphenyl, trifluoromethylphenyl) linked via sulfur. These compounds exhibit moderate yields (68–81%) and melting points (130–212°C). The thiophenyl group in the target compound lacks a sulfur bridge, which could reduce steric hindrance and improve pharmacokinetic properties .

Physical and Spectral Properties

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
6-(Thiophen-3-yl)pyrimidine-2,4-dione Thiophen-3-yl N/A N/A Inferred: Thiophene protons ~6.8–7.5
12a (Thiophen-2-yl) Thiophen-2-yl 270–272 50 δ 7.53–7.01 (thiophene protons)
12h (4-Fluorophenylthio) 4-Fluorophenylthio 185–187 77 δ 7.45–7.30 (aromatic protons)
12e (4-Trifluoromethylphenylthio) 4-CF₃-phenylthio 210–212 71 δ 7.70–7.50 (CF₃-substituted protons)
  • Spectral Trends : Thiophene-containing compounds (e.g., 12a) show distinct ¹H NMR signals for thiophene protons (δ 7.0–7.5), while fluorinated analogs (12h–12j) exhibit downfield shifts due to electron-withdrawing effects .

Preparation Methods

Synthetic Routes and Key Reactions

Starting Materials and General Strategy

  • The synthesis typically begins with thiophene derivatives such as thiophen-3-yl-substituted precursors or related intermediates.
  • The pyrimidine-2,4-dione core is constructed via condensation reactions involving urea or thiourea derivatives and β-dicarbonyl compounds or their analogues.
  • Functional group transformations on the thiophene ring or pyrimidine scaffold are often carried out to achieve the desired substitution pattern.

Methodologies Reported in Literature

Reaction of Pyrimidine Precursors with Thiophene Derivatives
  • One approach involves reacting pyrimidine-2,4-dione precursors with thiophene-3-yl-containing reagents under basic or acidic conditions to form the target compound.
  • For example, derivatives of 6-aryl-5,6-dihydropyrimidin-4(3H)-ones have been converted into dihydrouracil analogs using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), yielding the corresponding pyrimidine-2,4-dione structures with thiophene substitution.
Use of Reflux and Catalysis
  • Refluxing intermediates such as 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with reagents like formamide or carbon disulfide has been employed to achieve ring transformations leading to thiophene-substituted pyrimidine dione derivatives.
  • Catalytic agents such as triethylamine are used to facilitate condensation reactions with aryl ketones, enabling the formation of complex fused pyrimidine systems bearing thiophene rings.
Solvent and Reagent Effects on Yield
  • Solvent polarity and hydrogen bond acceptor (HBA) properties significantly affect the yield of the pyrimidine-2,4-dione derivatives.
  • In the oxidation of dihydropyrimidinones to dihydrouracils, solvents like DCM (dichloromethane) without HBA properties and with a high dipolarity/polarizability index gave the highest yields (up to 75%) compared to solvents like water or THF that have HBA properties and resulted in lower yields.

Detailed Research Findings and Data

Oxidation of Dihydropyrimidinones to Dihydrouracils Using mCPBA

Entry Solvent Dielectric Constant HBA Property π* Index Yield of DHU (%)
1 Water 80 Yes 1.09 0 (decomposition)
2 Methanol 33 Yes 0.60 Low
3 Tetrahydrofuran (THF) 7.6 Yes 0.58 29
4 Dioxane 2.3 Yes 0.55 32
5 Dichloromethane (DCM) 9.1 No 0.82 75
6 Chloroform 4.8 No 0.58 40
7 Toluene 2.4 No 0.54 51
  • The data indicate that solvents lacking HBA properties and having high π* indices favor higher yields in the oxidation step critical for preparing 6-aryl-dihydrouracils including thiophene-substituted analogs.

Reflux Conditions and Catalysts

  • Refluxing pyrimidine-thiophene intermediates with formamide or carbon disulfide under basic conditions (e.g., sodium hydroxide) leads to ring closure and formation of pyrimidine-2,4-dione derivatives.
  • Triethylamine catalysis in the condensation with aryl ketones enables the formation of fused pyrimidine-thiophene systems with good yields.

Spectroscopic Confirmation

  • Infrared (IR) spectroscopy shows characteristic NH and carbonyl stretching bands confirming the formation of pyrimidine-2,4-dione rings.
  • Proton nuclear magnetic resonance (^1H-NMR) spectra exhibit exchangeable NH signals and aromatic proton patterns consistent with thiophene substitution.

Summary of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Solvent Yield Range (%) Notes
1 6-aryl-5,6-dihydropyrimidinones Oxidation with mCPBA DCM Up to 75 Solvent polarity crucial for yield
2 Pyrimidine-thiophene intermediates Reflux with formamide or CS2 + NaOH Ethanol/aqueous Moderate to high Ring closure to pyrimidine-2,4-dione
3 Pyrimidine intermediates + aryl ketones Triethylamine catalysis Various Good Formation of fused pyrimidine-thiophene rings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione and related derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiophene-containing pyrimidines are often prepared by reacting α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation or functionalization at specific positions (e.g., position 1 with benzyl chlorides) . Key steps include purification via column chromatography and characterization using 1^1H/13^13C NMR and HRMS .
  • Yield Optimization : Initial yields range from 40% to 81%, depending on reaction conditions (solvent, temperature, and catalysts). For instance, alkylation with ethyl iodide in DMF/K2_2CO3_3 achieves ~40–53% yields for cyclopropyl derivatives .

Q. How is the structural integrity of 6-(thiophen-3-yl)pyrimidine-2,4-dione confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR signals for thiophene protons typically appear at 7.57–7.62 ppm, while NH protons resonate at 9.68–10.41 ppm. Methylene groups from alkylation (e.g., benzyl substituents) show peaks at 5.13–5.21 ppm .
  • Mass Spectrometry : HRMS-ESI(−) confirms molecular weights (e.g., [M+H]+^+ or [M−H]^−) with <2 ppm error .
  • X-ray Diffraction : Single-crystal analysis validates bond angles and torsional strain in fused pyrimidine-thiophene systems .

Q. What preliminary biological activities are reported for thiophene-functionalized pyrimidine-diones?

  • Antimicrobial Activity : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione show potent activity against Staphylococcus aureus (MIC ≤1 µg/mL), surpassing metronidazole and streptomycin .
  • HIV Inhibition : 6-Arylthio-3-hydroxypyrimidine-2,4-diones inhibit HIV reverse transcriptase-associated RNase H, with IC50_{50} values <10 µM for derivatives bearing trifluoromethyl groups .

Advanced Research Questions

Q. How do substituents at position 1 and 3 influence the biological activity of pyrimidine-dione derivatives?

  • Structure-Activity Relationship (SAR) :

  • Position 1 : Alkylation (e.g., benzyl or methyl groups) reduces antimicrobial activity compared to unsubstituted analogs. For example, 1-(4-methylbenzyl) derivatives retain moderate activity against Candida albicans .
  • Position 3 : Hydroxyl or cyclopropyl groups enhance solubility and target binding. 3-Hydroxy derivatives exhibit higher HIV RNase H inhibition due to hydrogen bonding with catalytic residues .
    • Data Contradiction : While alkylation generally reduces potency, certain 1-ethyl/cyclopropyl analogs (e.g., compound 18c) maintain eukaryotic elongation factor-2 kinase (eEF-2K) inhibitory activity, suggesting target-specific effects .

Q. What computational methods are used to predict electronic properties and reactivity of 6-(thiophen-3-yl)pyrimidine-2,4-dione?

  • DFT/TD-DFT Analysis :

  • HOMO-LUMO Gaps : Calculated ΔE values (3.91–4.10 eV) correlate with UV-vis absorption spectra (e.g., λmax_{\text{max}} ~310 nm) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic sites (e.g., carbonyl oxygen at position 2/4) and electrophilic regions (thiophene sulfur) for covalent modification .
    • Natural Bond Orbital (NBO) Analysis : Reveals charge transfer between thiophene and pyrimidine rings, stabilizing the fused heterocyclic system .

Q. How can conflicting data on alkylation effects be resolved in structure-activity studies?

  • Methodological Approach :

Comparative Assays : Test alkylated vs. non-alkylated analogs against the same targets (e.g., eEF-2K vs. HIV RNase H) under standardized conditions .

Crystallographic Studies : Resolve binding modes using X-ray co-crystals (e.g., with eEF-2K or bacterial enzymes) to identify steric clashes or favorable interactions .

Kinetic Analysis : Measure dissociation rates (e.g., via surface plasmon resonance) for allosteric modulators like TAK-013, which lack alkylation but enhance ligand unbinding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione

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